molecular formula C15H22N2O3S B2460856 N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1797701-24-6

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide

Cat. No. B2460856
CAS RN: 1797701-24-6
M. Wt: 310.41
InChI Key: GUVKBNBHGQMDSA-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide, also known as MP-0420, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

  • Asymmetric Synthesis : Davies et al. (1996) discuss a method for synthesizing functionalized cyclopropanes, which are structural components of many biologically active molecules, including N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide. This method is significant for producing cyclopropane-containing compounds with high enantioselectivity, which is crucial in drug development (Davies et al., 1996).

  • Drug Metabolism Studies : Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide, which is related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide. This approach is vital for the structural characterization of drug metabolites (Zmijewski et al., 2006).

  • Anticonvulsant Drug Development : Sevinçek et al. (2018) studied the crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide, as part of a program to develop anticonvulsant drugs for treating epilepsy (Sevinçek et al., 2018).

  • Cancer Research : Sklarin et al. (1992) studied an anilinoacridine derivative with a structure related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide in advanced malignancies, demonstrating the potential application of these compounds in cancer treatment (Sklarin et al., 1992).

  • Agrochemical Research : Hultgren et al. (2002) investigated the effects of soil pH and water content on the dissipation of prosulfuron, a sulfonylurea herbicide containing a structure similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide. This research is important for understanding the environmental fate of such compounds (Hultgren et al., 2002).

  • Design of 5-HT Receptor Antagonists : Nirogi et al. (2012) explored the synthesis and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide, as potent and selective 5-HT₆ receptor antagonists. This research contributes significantly to the development of novel therapeutics for cognitive disorders (Nirogi et al., 2012).

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-20-14-8-10-17(11-9-14)13-4-2-12(3-5-13)16-21(18,19)15-6-7-15/h2-5,14-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVKBNBHGQMDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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